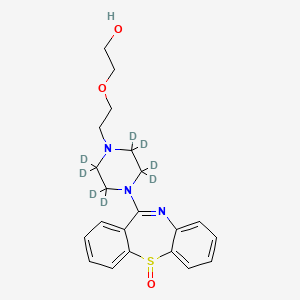

Quetiapine Sulfoxide-d8

Description

Properties

IUPAC Name |

2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJNLPUSSHEDON-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Deuteration Strategies

Deuteration is achieved by substituting hydrogen atoms with deuterium at specific positions in the quetiapine structure. Common approaches include:

-

Deuterated Solvents : Use of deuterium oxide (D₂O) or deuterated alcohols (e.g., CD₃OD) during synthesis to facilitate H/D exchange at labile positions.

-

Deuterated Reagents : Incorporation of deuterium-labeled intermediates, such as piperazine-d₈, to ensure isotopic stability at the piperazinyl moiety.

The reaction is conducted in n-butanol or toluene under reflux (80–115°C) for 12–24 hours, with sodium carbonate as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Sodium iodide (0.1–0.7% w/w) enhances reactivity by participating in a halogen-exchange mechanism.

Key Parameters for Deuteration Efficiency

| Parameter | Optimal Range | Impact on Deuteration Yield |

|---|---|---|

| Temperature | 100–115°C | Higher temperatures accelerate H/D exchange but risk decomposition |

| Reaction Time | 18–24 hours | Prolonged duration ensures complete deuteration |

| Solvent Polarity | Low (toluene > n-BuOH) | Reduces isotopic dilution |

Post-reaction, the mixture is filtered to remove inorganic salts, and the filtrate is treated with fumaric acid to precipitate quetiapine hemifumarate-d8. Recrystallization from ethanol or isopropanol yields pharmaceutical-grade material (>95% purity by HPLC).

Oxidation to Quetiapine Sulfoxide-d8

The sulfoxide group is introduced via controlled oxidation of the thiazepine sulfur atom in quetiapine-d8. This step necessitates precise conditions to avoid over-oxidation to the sulfone, which is thermodynamically less stable.

Oxidizing Agents and Reaction Optimization

Common oxidizing agents include:

Comparative Oxidation Efficiency

| Oxidizing Agent | Conversion to Sulfoxide | Sulfone Byproduct | Reaction Time |

|---|---|---|---|

| H₂O₂ | 85–90% | 5–10% | 12 hours |

| m-CPBA | 92–95% | <3% | 4 hours |

The reaction is monitored via HPLC-MS/MS to track sulfoxide formation and prevent over-oxidation. Quetiapine sulfone-d8, if formed, is removed by column chromatography using silica gel and a gradient of ethyl acetate/methanol.

Purification and Analytical Validation

Chromatographic Purification

Crude Quetiapine Sulfoxide-d8 is purified using:

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95% | HPLC (UV detection) |

| Isotopic Enrichment | ≥98% D₈ | High-Resolution MS |

| Residual Solvents | <500 ppm | GC-FID |

Stability studies confirm that Quetiapine Sulfoxide-d8 remains intact under storage at -20°C for 24 months, with degradation to sulfone-d8 limited to <2%.

Applications in Bioanalytical Assays

Quetiapine Sulfoxide-d8 is critical for quantifying quetiapine metabolites in plasma and urine. In a pharmacokinetic study, it served as the internal standard in a UPLC-MS/MS method validating linearity across 5–800 µg/L for quetiapine and 100–15,000 µg/L for its sulfoxide metabolite. Deuterium labeling minimizes matrix effects, ensuring a recovery rate of 92–105%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Quetiapine Sulfoxide-d8 undergoes various chemical reactions, including:

Oxidation: Conversion to Quetiapine Sulfone.

Reduction: Conversion back to Quetiapine.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like halogens or alkylating agents under specific conditions to achieve the desired substitution.

Major Products:

Oxidation: Quetiapine Sulfone.

Reduction: Quetiapine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacokinetic Studies

Quetiapine Sulfoxide-d8 serves as an internal standard in pharmacokinetic studies due to its structural similarity to quetiapine. It allows for accurate quantification of quetiapine and its metabolites in biological samples, facilitating the assessment of drug absorption, distribution, metabolism, and excretion (ADME).

Key Findings:

- A study utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to evaluate the bioequivalence of quetiapine extended-release formulations. Quetiapine Sulfoxide-d8 was employed as an internal standard to enhance the reliability of quantification in plasma samples .

- The method validation indicated a lower limit of quantitation for quetiapine at 1 ng/mL, demonstrating the sensitivity of the analytical technique used .

Drug Metabolism Research

Research on drug metabolism often involves the identification and quantification of metabolites. Quetiapine Sulfoxide-d8 is instrumental in studies examining the metabolic pathways of quetiapine.

Case Studies:

- Analysis of urine samples from patients prescribed quetiapine revealed significant levels of quetiapine sulfoxide and its carboxylic acid metabolite. The presence of these metabolites was linked to improved adherence rates in patients when included in urine drug monitoring protocols .

- The prevalence of quetiapine sulfoxide in urine suggests that monitoring these metabolites can provide a more accurate assessment of patient compliance compared to measuring only the parent drug and its primary metabolite .

Toxicological Assessments

In toxicology, Quetiapine Sulfoxide-d8 is utilized to evaluate potential adverse effects associated with quetiapine use. Its deuterated form allows for differentiation from endogenous compounds during toxicological screenings.

Research Insights:

- Studies have reported cases of severe neutropenia and agranulocytosis associated with quetiapine treatment. The analysis of metabolites like quetiapine sulfoxide may help in understanding the safety profile and potential risks linked to its use .

- Monitoring levels of quetiapine sulfoxide can aid clinicians in assessing the risk factors for hematological side effects in treated patients.

Analytical Chemistry Applications

Quetiapine Sulfoxide-d8 is widely used as a reference standard in analytical chemistry for method development and validation.

Applications Include:

- Development of new analytical methods for detecting quetiapine and its metabolites in various biological matrices.

- Enhancing the specificity and sensitivity of existing methods by providing a reliable internal standard for quantification .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Quetiapine Sulfoxide-d8 is similar to that of Quetiapine. Quetiapine exerts its effects primarily through the antagonism of dopamine type 2 (D2) and serotonin type 2A (5HT2A) receptors. This antagonism helps in the management of symptoms associated with schizophrenia, bipolar disorder, and major depressive disorder. Additionally, Quetiapine and its metabolites, including Quetiapine Sulfoxide-d8, interact with various neurotransmitter receptors, including histamine and adrenergic receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Quetiapine Sulfoxide-d8 and related metabolites/analogs:

Metabolic Pathways

- Quetiapine Sulfoxide-d8 : Used to trace sulfoxide formation during quetiapine metabolism. Sulfoxide is generated via cytochrome P450 (CYP)-mediated oxidation .

- N-Desalkylquetiapine : Formed via N-dealkylation; exhibits antidepressant activity and stable plasma concentrations unaffected by dosage timing .

- 7-Hydroxyquetiapine : Produced via hydroxylation; contributes minimally to therapeutic effects due to low plasma levels .

Pharmacokinetic Variability

- Quetiapine Sulfoxide : Plasma concentrations are highly variable (343–21,704 µg/L) and influenced by formulation and dosing time .

- N-Desalkylquetiapine : Shows minimal variability (7–329 µg/L), making it a reliable exposure biomarker .

- Quetiapine Sulfoxide-d8 : Eliminates analytical variability in quantifying sulfoxide levels, addressing instability issues (e.g., sulfone degradation to sulfoxide) .

Analytical Utility

- Quetiapine Sulfoxide-d8: Critical as an internal standard in LC-MS/MS due to its isotopic stability, enabling precise separation from endogenous metabolites .

- Non-deuterated metabolites: Require careful handling; e.g., quetiapine sulfone degrades rapidly to sulfoxide, complicating measurements .

Key Research Findings

Plasma Concentrations :

- Sulfoxide levels are 10–100× higher than other metabolites, underscoring its metabolic significance .

- N-Desalkylquetiapine’s stability makes it superior for monitoring long-term quetiapine exposure .

In Vitro/In Vivo Correlation: HepaRG cell models accurately replicate human metabolism, identifying 8/10 known quetiapine metabolites, including sulfoxide .

Clinical Implications :

- While quetiapine’s efficacy in bipolar depression is comparable to aripiprazole, its metabolite dynamics (e.g., sulfoxide variability) may influence therapeutic outcomes .

Biological Activity

Quetiapine Sulfoxide-d8 is a deuterium-labeled form of quetiapine sulfoxide, which is a significant metabolite of the atypical antipsychotic drug quetiapine. Quetiapine itself is widely used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The introduction of deuterated compounds like Quetiapine Sulfoxide-d8 is gaining attention due to their potential to alter pharmacokinetic properties, enhance stability, and improve therapeutic efficacy.

Quetiapine Sulfoxide-d8 exhibits biological activity through its interaction with various neurotransmitter receptors. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, which are crucial for its antipsychotic effects. Additionally, it shows agonistic activity at 5-HT1A receptors, contributing to its antidepressant and anxiolytic properties. The following table summarizes the receptor affinities and pharmacological characteristics:

| Receptor | Type | Affinity (pKi) |

|---|---|---|

| D2 | Antagonist | 6.33 |

| 5-HT1A | Agonist | 4.77 |

| 5-HT2A | Antagonist | 7.54 |

| 5-HT2C | Antagonist | 5.55 |

| H1 | Antagonist | 10 nM |

| α1 | Antagonist | 13 nM |

Pharmacokinetics

The pharmacokinetic profile of Quetiapine Sulfoxide-d8 is influenced by its deuterated structure, which may affect its absorption, distribution, metabolism, and excretion (ADME) characteristics compared to non-deuterated forms. Studies indicate that deuteration can lead to altered metabolic pathways and potentially reduced clearance rates due to the kinetic isotope effect.

Key Pharmacokinetic Findings:

- Absorption : Quetiapine is well absorbed after oral administration, with peak plasma concentrations typically occurring within 1-2 hours.

- Distribution : It has a large volume of distribution (approximately 10 L/kg) and is highly protein-bound (about 83%).

- Metabolism : The primary metabolic pathways involve oxidation and conjugation, predominantly mediated by CYP3A4 enzymes.

- Elimination Half-Life : Approximately 6-7 hours in healthy adults.

Clinical Implications

Research suggests that Quetiapine Sulfoxide-d8 may offer advantages in clinical settings due to its stable isotopic nature, potentially leading to more predictable pharmacokinetics. This could be particularly beneficial for patients with varying metabolic rates or those taking multiple medications that may interact with standard quetiapine formulations.

Study on Relative Bioavailability

A study conducted on the bioavailability of a new extended-release formulation of quetiapine indicated comparable pharmacokinetic parameters between the test and reference formulations. The study involved healthy volunteers and measured plasma concentrations over a 36-hour period post-administration. Key results included:

- AUC(0-36) : Test formulation - 3279 ng/mL/h; Reference formulation - 3528 ng/mL/h.

- C(max) : Test formulation - 341.5 ng/mL; Reference formulation - 365.9 ng/mL.

Both formulations were well tolerated with no significant differences in adverse effects reported .

Metabolism Studies

In vitro studies have shown that Quetiapine Sulfoxide-d8 is a metabolite of quetiapine that retains some biological activity but is less potent than its parent compound. The sulfoxide form has been observed to have lower affinity for dopamine receptors while maintaining some serotonergic activity .

Q & A

Basic Research Questions

Q. How is Quetiapine Sulfoxide-d8 characterized and validated in analytical research?

- Methodological Answer : Characterization typically involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity. Validation follows guidelines such as linearity (1–100 ng/mL range), precision (intra-day CV <15%), and accuracy (85–115% recovery) using LC-MS/MS . Stability studies under varying pH and temperature conditions are critical to ensure reliability in pharmacokinetic assays .

Q. What are the primary applications of deuterated standards like Quetiapine Sulfoxide-d8 in pharmacokinetic studies?

- Methodological Answer : Deuterated analogs serve as internal standards to correct for matrix effects and ionization variability in LC-MS/MS. For example, Quetiapine Sulfoxide-d8 is used to quantify its non-deuterated parent metabolite in plasma, enabling precise measurement of metabolic ratios in hepatic impairment models .

Q. What protocols ensure the stability of Quetiapine Sulfoxide-d8 during long-term storage?

- Methodological Answer : Storage at −80°C in amber vials with desiccants (e.g., silica gel) minimizes degradation. Stability is validated via accelerated testing (40°C/75% RH for 6 months) and monitored using periodic LC-UV/LC-MS analysis to detect sulfoxide reduction or oxidation byproducts .

Advanced Research Questions

Q. What strategies resolve discrepancies in quantifying Quetiapine Sulfoxide-d8 across different biological matrices?

- Methodological Answer : Discrepancies arise from matrix-specific ion suppression (e.g., phospholipids in plasma vs. cerebrospinal fluid). Strategies include:

- Matrix-matched calibration curves to account for variability.

- Bland-Altman analysis to assess agreement between methods, with a predefined limit of ±20% .

- Standard addition in complex matrices like brain homogenate to validate recovery rates .

Q. How do in vitro models using microglia inform the neuropharmacological mechanisms of Quetiapine Sulfoxide-d8?

- Methodological Answer : Primary microglial cultures treated with Aβ1–42 and Quetiapine Sulfoxide-d8 (10 µM) reveal anti-inflammatory effects via ELISA-measured reductions in IL-1β and TNF-α. Mechanistic studies use immunofluorescence to track NF-κB p65 nuclear translocation, showing suppression of neuroinflammatory pathways .

Q. How do apoptotic pathways in hepatocellular carcinoma (HCC) cells respond to Quetiapine Sulfoxide-d8 exposure?

- Methodological Answer : Dose-dependent cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) are observed in SK-Hep1 and Hep3B cells. Western blotting confirms inactivation of ERK/AKT pathways, with statistical significance (p <0.05) assessed via one-way ANOVA. Caspase-3/7 activation further validates intrinsic apoptosis .

Q. What experimental designs differentiate Quetiapine Sulfoxide-d8’s metabolic fate in CYP450 isoforms?

- Methodological Answer : Recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) are incubated with Quetiapine Sulfoxide-d8 and NADPH. Metabolites are identified using UPLC-QTOF, with kinetic parameters (Km, Vmax) calculated via Michaelis-Menten plots. Isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) confirm metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on Quetiapine Sulfoxide-d8’s neuroprotective vs. pro-apoptotic effects?

- Methodological Answer : Contradictions may stem from model specificity (e.g., neuronal vs. cancer cells) or concentration thresholds. Approaches include:

- Dose-response profiling to identify biphasic effects (e.g., neuroprotection at 1–10 µM vs. apoptosis at >50 µM).

- Transcriptomic analysis (RNA-seq) to compare gene expression patterns across models .

Key Methodological Considerations

- Analytical Rigor : Always include deuterated internal standards for LC-MS/MS quantification to mitigate matrix effects .

- Model Selection : Use primary microglia for neuroinflammation studies and cancer cell lines (e.g., Hep3B) for apoptosis research to ensure biological relevance .

- Statistical Validation : Apply Bland-Altman plots for method comparisons and ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.